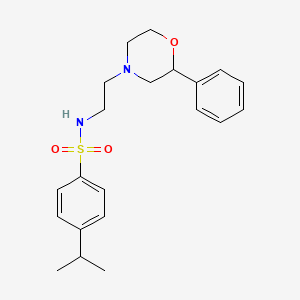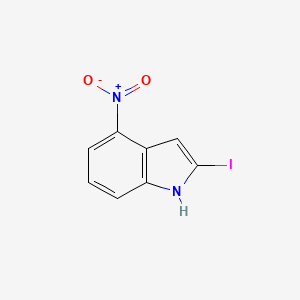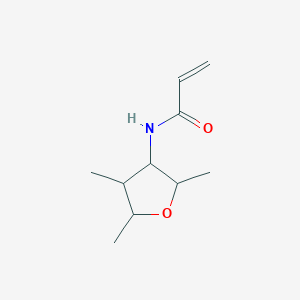
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide, also known as TMOA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. This compound has been found to have unique properties that make it a valuable tool in the study of various biochemical and physiological processes.
Mechanism of Action
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide works by binding to the TRPV1 ion channel and modulating its activity. This results in a decrease in the influx of calcium ions into the cell, which in turn leads to a decrease in the release of neurotransmitters that are involved in pain and inflammation.
Biochemical and Physiological Effects:
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide has been found to have a number of biochemical and physiological effects. In addition to modulating the activity of the TRPV1 channel, N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide has been found to have antioxidant properties and to inhibit the production of reactive oxygen species. N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide is its ability to modulate the activity of the TRPV1 channel, which has implications for the treatment of pain and inflammation. N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide is also relatively easy to synthesize and purify, making it a valuable tool for researchers. However, one limitation of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide is that it has not yet been extensively studied in vivo, so its potential therapeutic applications are not yet fully understood.
Future Directions
There are a number of potential future directions for research on N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide. One area of interest is the study of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide's effects on other ion channels and receptors. Another area of interest is the development of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide derivatives with improved pharmacological properties. Additionally, further research is needed to determine the potential therapeutic applications of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide in vivo.
Synthesis Methods
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethyl-3-oxolane with acryloyl chloride. The resulting product is then purified through a series of chromatographic techniques to obtain pure N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide.
Scientific Research Applications
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide has been extensively studied for its potential use in various scientific research applications. One of the primary uses of N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide is in the study of ion channels, specifically the TRPV1 ion channel. N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide has been found to modulate the activity of the TRPV1 channel, which has implications for the treatment of pain and inflammation.
properties
IUPAC Name |
N-(2,4,5-trimethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-9(12)11-10-6(2)7(3)13-8(10)4/h5-8,10H,1H2,2-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDISIAOEUSLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1NC(=O)C=C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4,5-Trimethyloxolan-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2883961.png)
![N-(4-fluorobenzyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883962.png)
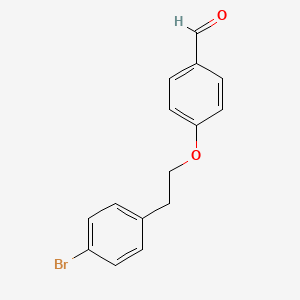

![(1R,5S)-3-(methylthio)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2883967.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2883968.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B2883969.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)
![4-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2883974.png)
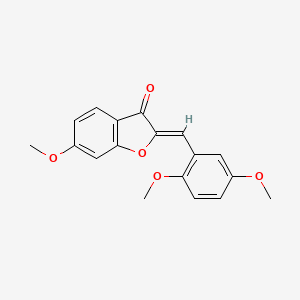
![1-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2883981.png)

